molecular formula C17H24ClN3O4S B2517177 N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride CAS No. 1185027-12-6

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride

Katalognummer: B2517177
CAS-Nummer: 1185027-12-6
Molekulargewicht: 401.91
InChI-Schlüssel: HMHXQKVHHFIQQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure: The compound features a benzofuran-2-carboxamide core linked via a sulfonamide-containing ethyl chain to a 4-ethylpiperazine moiety. Its molecular formula is C₁₈H₂₄ClN₃O₅S, with a molecular weight of 429.916 g/mol (monoisotopic mass: 429.112520) . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Eigenschaften

IUPAC Name

N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S.ClH/c1-2-19-8-10-20(11-9-19)25(22,23)12-7-18-17(21)16-13-14-5-3-4-6-15(14)24-16;/h3-6,13H,2,7-12H2,1H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHXQKVHHFIQQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=CC=CC=C3O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core with a sulfonamide moiety and a piperazine substituent. Its structural formula can be represented as follows:

C16H22N4O3S\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Research indicates that N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its anticancer properties.
  • Receptor Modulation : It interacts with various receptors, potentially modulating their activity and leading to altered cellular responses.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF75.0
A5493.5
HepG24.0

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride has shown promise in reducing inflammation. In vitro studies demonstrated a decrease in pro-inflammatory cytokine production in macrophages exposed to this compound.

Case Studies

  • Study on MCF7 Cell Line : A recent study evaluated the effects of the compound on the MCF7 breast cancer cell line. Results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased levels of cleaved caspase-3 and PARP, markers associated with programmed cell death.
  • In Vivo Efficacy : An animal model study assessed the compound's efficacy in inhibiting tumor growth in xenograft models. Tumor size was significantly reduced compared to control groups, highlighting its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a benzofuran moiety linked to a sulfonamide group, which is known for its biological activity. The synthesis typically involves the reaction of benzofuran derivatives with piperazine and sulfonyl chlorides, allowing for the introduction of various substituents that can modulate its pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds containing benzofuran and sulfonamide structures. For instance, derivatives similar to N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide have shown significant cytotoxic effects against various cancer cell lines, including breast, colon, and cervical cancers . The mechanism often involves inducing apoptosis in cancer cells, making it a potential candidate for further development in cancer therapies.

Neuroprotective Effects

The sulfonamide group is also associated with neuroprotective effects. Compounds with similar structures have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's . Inhibitors of these enzymes can potentially enhance cholinergic transmission, offering symptomatic relief in cognitive decline.

Antitumor Activity

A study conducted by Kasimogullari et al. (2015) demonstrated that sulfonamide derivatives exhibit broad-spectrum antitumor activity superior to conventional agents . The research involved synthesizing various benzofuran-based sulfonamides and evaluating their cytotoxicity using MTT assays across multiple cancer cell lines.

Enzyme Inhibition Studies

Research by Abbasi et al. (2014) focused on the enzyme inhibitory potential of sulfonamides, revealing that certain derivatives could significantly inhibit AChE activity with IC50 values comparable to established drugs like rivastigmine . This highlights the therapeutic promise of N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride in treating Alzheimer's disease.

Comparative Analysis of Biological Activities

Compound NameTarget ActivityIC50 (µM)Reference
N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochlorideAnticancerTBD
Sulfonamide Derivative AAChE Inhibition27.04
Sulfonamide Derivative BBuChE Inhibition58.01

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Pharmacological Comparison
Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Data (NMR/MS) Pharmacological Notes Reference
Target Compound Benzofuran-2-carboxamide -SO₂-ethyl linker; 4-ethylpiperazine 429.916 Not reported in evidence Potential CNS activity (structural analogy)
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide (Compound 31) Benzofuran-2-carboxamide -OH butyl linker; 2,3-dichlorophenyl-piperazine 532.85 (HCl salt) $^1$H NMR (DMSO-d₆): δ 1.51–8.69; Yield: 45% Dopamine D3 receptor affinity (hypothesized)
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride Benzofuran-2-carboxamide Direct piperidin-4-yl substitution (no sulfonamide linker) 280.74 Solubility: Chloroform, Methanol, DMSO Research chemical (unspecified targets)
6-(4-(4-Methylpiperazin-1-yl)phenyl)-N-(piperidin-4-ylmethyl)-benzofuran-2-carboxamide (Compound 60) Benzofuran-2-carboxamide 4-Methylpiperazine-phenyl; piperidin-4-ylmethyl 419.2 ([M + H]+) MS: [M + H]+ 419.2 Anticancer activity (in vitro studies)
N-(2-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)furan-2-carboxamide hydrochloride Furan-2-carboxamide Methoxybenzothiazole-piperazine; ethyl linker 422.9 Smiles: COc1ccc2nc(N3CCN...)sc2c1.Cl Likely CNS-targeted (structural analogy)
N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide (CAS 897618-99-4) Benzofuran-2-carboxamide 4-Fluorophenyl-piperazine; sulfonamide linker Not reported CAS: 897618-99-4 Unreported biological activity
Key Observations :

Structural Flexibility :

  • The target compound’s sulfonamide-ethyl linker distinguishes it from analogs like Compound 31 (hydroxybutyl linker) and Compound 60 (piperidinylmethyl substitution). Sulfonamide groups generally improve metabolic stability compared to ester or amide linkers .
  • Piperazine Modifications : Replacement of the 4-ethyl group (target compound) with 4-methyl (Compound 60) or fluorophenyl (CAS 897618-99-4) alters receptor selectivity. For example, 4-methylpiperazine in Compound 60 enhances solubility but reduces lipophilicity .

Pharmacological Data :

  • Compound 31 showed a 45% synthetic yield and distinct $^1$H NMR shifts (e.g., δ 7.51 for benzofuran protons), suggesting conformational rigidity due to the dichlorophenyl group .
  • Compound 60 demonstrated anticancer activity with a low [M + H]+ of 419.2, indicating favorable pharmacokinetics for small-molecule inhibitors .

Solubility and Bioavailability: The target compound’s hydrochloride salt likely improves aqueous solubility compared to non-ionic analogs like CAS 897618-99-4. However, N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride (solubility in DMSO) may exhibit better CNS penetration due to reduced polarity .

Unresolved Questions: No direct biological data (e.g., IC₅₀, receptor binding) were found for the target compound in the provided evidence. Its closest analog, Compound 31, is hypothesized to target dopamine receptors due to its piperazine-dichlorophenyl motif . The role of the benzofuran core vs. furan (as in ) in target specificity remains unclear but merits further study.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperazine derivative, coupling with benzofuran-2-carboxamide, and salt formation. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C for sulfonylation steps to avoid side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .
  • Purification : Recrystallization from ethanol or methanol yields high-purity hydrochloride salts (e.g., 45–85% yields reported for analogous compounds) .
    • Analytical Confirmation : Structural validation requires 1^1H/13^13C NMR (e.g., δ 2.30–2.34 ppm for ethylpiperazine protons) and mass spectrometry (e.g., molecular ion peak at m/z ~429) .

Q. How can researchers confirm the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves impurities .
  • Spectroscopy : Key NMR signals include benzofuran aromatic protons (δ 7.0–7.6 ppm) and sulfonyl-linked ethyl groups (δ 3.3–3.5 ppm) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C18_{18}H24_{24}ClN3_3O5_5S requires C 50.29%, H 5.63%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperazine-benzofuran derivatives?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement studies (e.g., 3^3H-spiperone for dopamine D2/D3 receptors) to quantify affinity variations caused by substituents like ethylpiperazine vs. methoxyphenyl groups .
  • QSAR Modeling : Correlate electronic (Hammett σ) and steric (Taft Es) parameters of substituents with IC50_{50} values to predict activity trends .
  • Meta-Analysis : Cross-reference datasets from independent studies (e.g., conflicting D2 receptor binding data in vs. ) to identify confounding variables like salt form or assay conditions.

Q. How do structural modifications at the sulfonylethyl or benzofuran positions influence pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Introduce polar groups (e.g., hydroxylation at the ethyl chain) to reduce logP from ~3.5 to <2, enhancing aqueous solubility .
  • Metabolic Stability : Incubate derivatives with liver microsomes; LC-MS/MS identifies metabolites (e.g., N-deethylation of the piperazine ring as a major pathway) .
  • Caco-2 Permeability : Assess transepithelial electrical resistance (TEER) to predict blood-brain barrier penetration, critical for CNS-targeted analogs .

Q. What experimental designs are recommended for elucidating the mechanism of action in neurological models?

  • Methodological Answer :

  • In Silico Docking : Use Schrödinger Glide to predict binding poses in serotonin (5-HT1A_{1A}) or sigma-1 receptor crystal structures .
  • Functional Assays : Measure cAMP accumulation (HTRF kits) or calcium flux (Fluo-4 AM) in transfected HEK293 cells expressing target receptors .
  • Behavioral Studies : Administer compound in rodent models (e.g., forced swim test for antidepressant activity) at 10–30 mg/kg doses, adjusting for hydrochloride salt bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.